Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate
Description
Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is a bicyclic carbamate derivative characterized by a fused cyclopentane-pyridine ring system (octahydro-1H-cyclopenta[c]pyridine) and a tert-butyl carbamate group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are widely employed as amine-protecting groups due to their stability under diverse reaction conditions . The stereochemistry of the bicyclic core—(4aS,7aR)—is pivotal, as it dictates the molecule’s three-dimensional conformation, influencing its interactions with biological targets and physicochemical properties such as solubility and metabolic stability.
The molecular formula of this compound is C₁₃H₂₄N₂O₂, with the tert-butyl group (-C(CH₃)₃) providing steric bulk that enhances protection of the amine functionality during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-9-4-5-14-8-10(9)7-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOHTRPOTYDSFR-QRHSGQBVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCNCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2CCNC[C@@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate typically involves multi-step organic reactions. Commonly, the process starts with the preparation of cyclopenta[c]pyridine derivatives followed by the protection of the amine group with tert-butyl carbamate under specific reaction conditions, such as room temperature and solvent choice (e.g., dichloromethane). Reaction monitoring through techniques like thin-layer chromatography (TLC) ensures the successful formation of the desired intermediate.
Industrial Production Methods: : Industrial production of this compound may involve scaling up the synthetic routes, optimizing reaction conditions for maximum yield, and ensuring cost-effectiveness. Techniques like continuous flow chemistry could be employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate undergoes a variety of chemical reactions, such as:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: : Typical reagents include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4), and catalysts (e.g., palladium on carbon).
Major Products Formed: : The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate finds extensive use in scientific research, including:
Chemistry: : As a building block in organic synthesis, this compound is valuable for constructing complex molecules and studying reaction mechanisms.
Biology: : Research into its biological activities and potential as a pharmacophore in drug discovery.
Medicine: : Investigating its potential therapeutic effects and applications in designing new pharmaceuticals.
Industry: : Utilized in the production of advanced materials, polymers, and catalysts.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets and pathways:
Molecular Targets: : It may target enzymes, receptors, or other biological macromolecules, influencing their activity.
Pathways Involved: : The pathways involved depend on its specific biological or pharmacological context, which could include metabolic pathways, signal transduction cascades, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Computational Comparisons
Substituent Variants: Benzyl vs. Tert-Butyl Carbamates
However, the tert-butyl group’s superior steric shielding makes it more resistant to enzymatic cleavage compared to benzyl derivatives, which are prone to hydrogenolysis.
Ring System Modifications: Cyclohexane vs. Cyclopentane Fusion
Compounds with cyclohexane-fused pyridine cores (e.g., octahydro-1H-cyclohexa[c]pyridine derivatives) exhibit larger ring strain and altered conformational flexibility. This can reduce metabolic stability but enhance binding to hydrophobic pockets in proteins.
Research Implications and Gaps
While computational tools like Quantitative Structure-Property Relationship (QSPR) and neural networks (as utilized by CC-DPS ) provide valuable predictive insights, experimental validation of the target compound’s properties remains scarce. Future studies should focus on:
Stereochemical Impact : Comparative bioactivity assays to evaluate how the (4aS,7aR) configuration influences pharmacological profiles.
Solubility and Stability : Empirical measurements of aqueous solubility and stability under physiological conditions.
Synthetic Applications : Exploration of its utility in asymmetric catalysis or as a building block for neuromodulator analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
